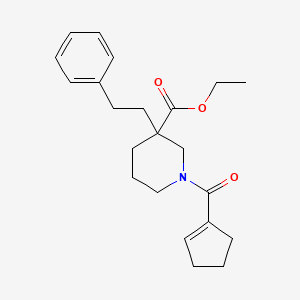![molecular formula C21H20Cl2N2OS B6061903 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a novel compound with potential biological applications. It is a thiazole derivative that has been synthesized through a multi-step process. This compound has been found to have significant biological activity, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It also inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been found to have significant anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Finally, it may be worthwhile to investigate its potential as a tool compound for the study of cellular signaling pathways and protein-protein interactions.
Méthodes De Synthèse
The synthesis of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves a multi-step process. The starting material for the synthesis is 4-isobutylacetophenone, which is reacted with thiosemicarbazide to form 4-isobutylthiosemicarbazone. This compound is then cyclized with chloroacetyl chloride to form 2-chloro-4-(4-isobutylphenyl)-5-methylthiazole. Finally, this compound is reacted with 2,3-dichlorobenzoyl chloride to form 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide.
Applications De Recherche Scientifique
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been found to have significant biological activity, making it a promising candidate for further research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Propriétés
IUPAC Name |
2,3-dichloro-N-[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2OS/c1-12(2)11-14-7-9-15(10-8-14)19-13(3)27-21(24-19)25-20(26)16-5-4-6-17(22)18(16)23/h4-10,12H,11H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINWVXMXFOBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-{5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B6061826.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)

![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)